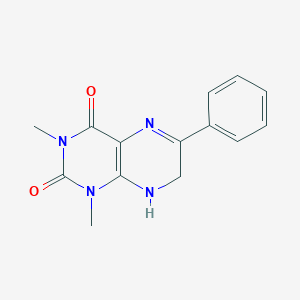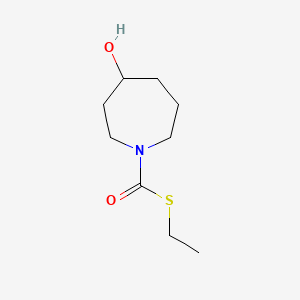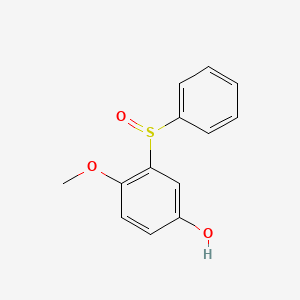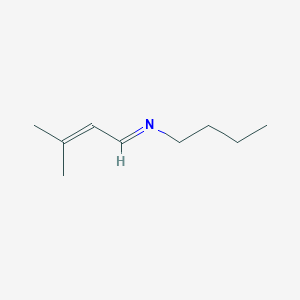![molecular formula C11H23N3 B14480922 1,5,10-Triazabicyclo[8.3.1]tetradecane CAS No. 64924-82-9](/img/structure/B14480922.png)
1,5,10-Triazabicyclo[8.3.1]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10-Triazabicyclo[8.3.1]tetradecane is a bicyclic organic compound that belongs to the class of guanidines. It is known for its strong basicity and unique structural features, which make it a valuable compound in various chemical reactions and industrial applications. This compound is characterized by its ability to act as both a proton donor and acceptor, making it highly versatile in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10-Triazabicyclo[8.3.1]tetradecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing multiple nitrogen atoms. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,10-Triazabicyclo[8.3.1]tetradecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted guanidine compounds.
Applications De Recherche Scientifique
1,5,10-Triazabicyclo[8.3.1]tetradecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving abnormal protein aggregation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,5,10-Triazabicyclo[8.3.1]tetradecane involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical transformations. The compound’s guanidine structure allows it to stabilize transition states and intermediates, enhancing the efficiency of catalytic processes. Molecular targets include carbonyl compounds, esters, and amides, where it promotes reactions such as polymerization and transesterification .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD): A methylated derivative of TBD with enhanced nucleophilicity
Uniqueness
1,5,10-Triazabicyclo[8.3.1]tetradecane is unique due to its larger bicyclic structure, which provides greater stability and reactivity in certain chemical reactions. Its ability to act as both a proton donor and acceptor distinguishes it from other similar compounds, making it a versatile catalyst in various applications .
Propriétés
Numéro CAS |
64924-82-9 |
|---|---|
Formule moléculaire |
C11H23N3 |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1,5,10-triazabicyclo[8.3.1]tetradecane |
InChI |
InChI=1S/C11H23N3/c1-2-7-13-9-4-10-14(11-13)8-3-6-12-5-1/h12H,1-11H2 |
Clé InChI |
XGPIMQKTLQNTKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCN(C2)CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)

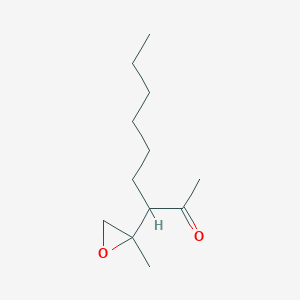
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
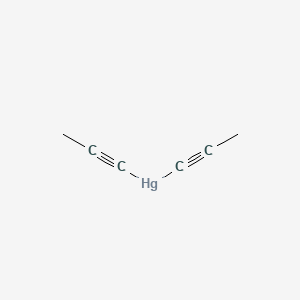



![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

